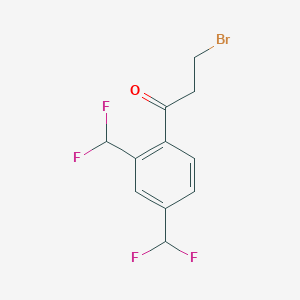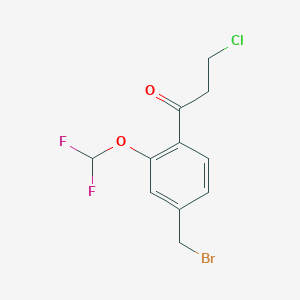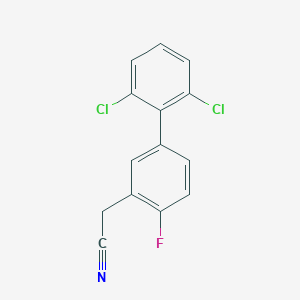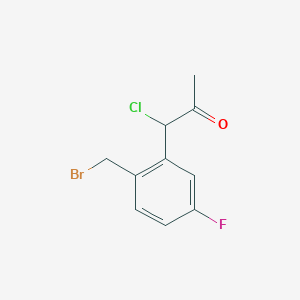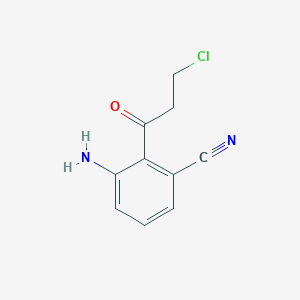
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps:
Formation of the Bromomethyl Group: This can be achieved through the bromination of a suitable precursor, often using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the Trifluoromethylthio Group:
Formation of the Chloropropanone Moiety: The final step involves the formation of the chloropropanone group, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the chloropropanone group allows for addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would result in the corresponding alcohol.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
Comparison: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-7-2-1-3-10(18-11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |
InChI Key |
OVGOGOGOWGDYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)

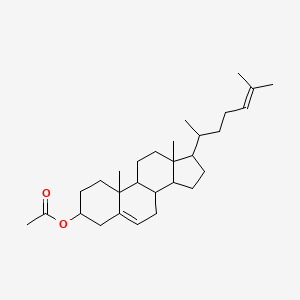
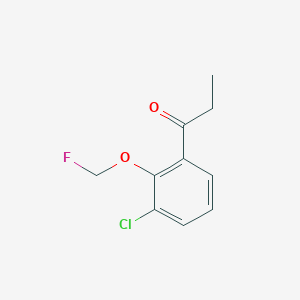

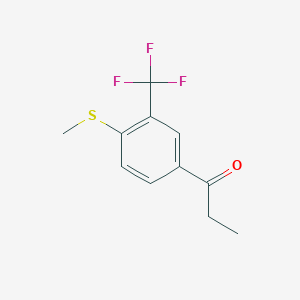
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
